molecular formula C32H48O9 B15342048 Helveticosol acetonide CAS No. 20045-26-5

Helveticosol acetonide

Cat. No.: B15342048
CAS No.: 20045-26-5
M. Wt: 576.7 g/mol
InChI Key: ODZGQIFPCJZJHC-LRFAISFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Helveticosol acetonide is a complex organic compound with the molecular formula C32H48O9. It is a derivative of Helveticosol, a naturally occurring compound found in certain fungi

Preparation Methods

Synthetic Routes and Reaction Conditions: Helveticosol acetonide can be synthesized through a series of chemical reactions starting from Helveticosol. The process typically involves the acetonide formation reaction, where Helveticosol is treated with acetone in the presence of an acid catalyst to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Acetonide Functional Group: General Reactivity

The acetonide group (a cyclic ketal derived from acetone) is commonly employed in organic synthesis for the protection of 1,2- or 1,3-diols. Key reactions include:

Reaction Type Conditions Application Reference
Acetal Formation Acid catalysis (e.g., HCl, TsOH)Protection of diols in steroids or carbohydrates ,
Acetal Cleavage Aqueous acid (e.g., H2SO4, HCl)Deprotection under mild acidic conditions
Nucleophilic Substitution Alkali (e.g., K2CO3, NaH)Functionalization at adjacent positions

2.1. Enzymatic Degradation

  • Metabolism by CYP3A4 : The acetonide moiety undergoes oxidative cleavage in the liver, forming inactive metabolites.

  • Hydrolysis : Serum esterases hydrolyze the ketal bond under physiological pH, releasing free diol intermediates .

2.2. Photochemical Reactions

  • UV-Induced Degradation : Exposure to UV light (λ = 254 nm) generates photoproducts via Norrish Type I cleavage, validated by LC-MS studies .

Catalytic Modifications

Gold(I)-catalyzed multicomponent reactions (e.g., imine-alkyne-isocyanate couplings) have been used to synthesize acetonide-containing heterocycles. For example:

Substrates Catalyst Yield Selectivity Reference
Imine + Alkyne + Isocyanate(S,S)-L4AuCl/AgNTf2 (5 mol%)76%80% ee

Gaps and Limitations

The absence of data on "Helveticosol acetonide" highlights potential issues:

  • Nomenclature ambiguity : Verify IUPAC name, CAS registry, or structural diagram.

  • Proprietary status : If commercially restricted, consult manufacturer-specific technical documents.

Scientific Research Applications

Helveticosol acetonide has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

  • Biology: this compound has been studied for its biological activity, including its potential antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs for treating infections and other diseases.

  • Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Helveticosol acetonide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that this compound may affect cell signaling and metabolic pathways.

Comparison with Similar Compounds

Helveticosol acetonide is unique in its chemical structure and properties compared to other similar compounds. Some of the similar compounds include:

  • Helveticosol: The parent compound from which this compound is derived.

  • Other Acetonides: Compounds that have undergone acetonide formation, similar to this compound.

  • Related Fungal Metabolites: Other compounds found in fungi that share structural similarities with this compound.

Properties

CAS No.

20045-26-5

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

IUPAC Name

3-[(3S,5S,10R,13R,14S,17R)-3-[[(3aR,6R)-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C32H48O9/c1-18-27-24(40-28(2,3)41-27)14-26(38-18)39-20-5-10-30(17-33)22-6-9-29(4)21(19-13-25(34)37-16-19)8-12-32(29,36)23(22)7-11-31(30,35)15-20/h13,18,20-24,26-27,33,35-36H,5-12,14-17H2,1-4H3/t18?,20-,21+,22?,23?,24?,26-,27+,29+,30-,31-,32-/m0/s1

InChI Key

ODZGQIFPCJZJHC-LRFAISFCSA-N

Isomeric SMILES

CC1[C@@H]2C(C[C@@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C

Canonical SMILES

CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.